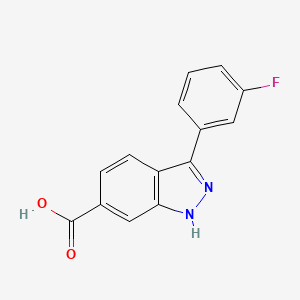
3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid
描述
3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a fluorophenyl group attached to an indazole ring, which contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl group or the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学研究应用
3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, reduction of inflammation, or induction of cell death in cancer cells .
相似化合物的比较
Similar Compounds
Uniqueness
3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid is unique due to its indazole ring structure, which imparts distinct biological activities compared to other fluorophenyl compounds. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-(3-fluorophenyl)-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-3-1-2-8(6-10)13-11-5-4-9(14(18)19)7-12(11)16-17-13/h1-7H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBZFFICMKQSLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC3=C2C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[Cyclohexyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841968.png)
![4-(3-Carboxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841976.png)
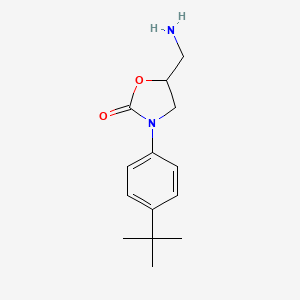
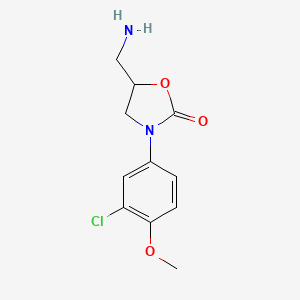
![4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B7841994.png)
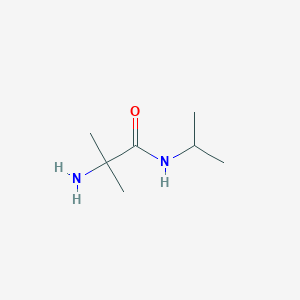
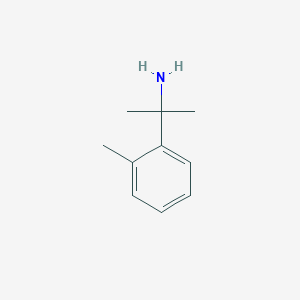
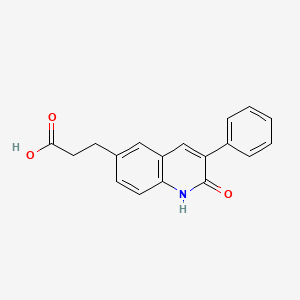
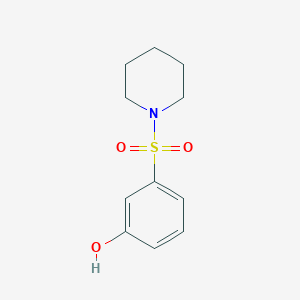
![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B7842021.png)
![2-[4-(2-Morpholin-4-yl-2-oxoethyl)-3-oxo-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B7842023.png)
![2-[6-(1-aminoethyl)-2-methyl-3-oxo-1,4-benzoxazin-4-yl]-N-cyclopentylacetamide](/img/structure/B7842031.png)
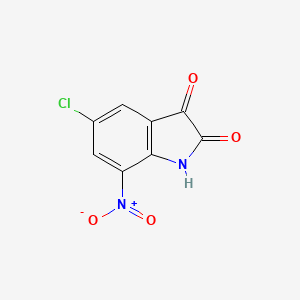
![6-ethyl-1-phenyl-3-(thiophen-2-yl)-1H,6H-pyrrolo[2,3-c]pyrazole-5-carboxylicacid](/img/structure/B7842039.png)
